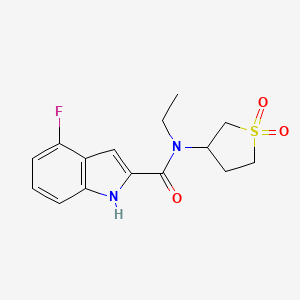
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(1H-pyrazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(1H-pyrazol-5-yl)methanone, also known as DPH-6, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(1H-pyrazol-5-yl)methanone has shown promising results in various scientific research applications, including its potential as a therapeutic agent for neurological disorders such as Parkinson's disease and Alzheimer's disease. Studies have shown that this compound can modulate the activity of certain neurotransmitters in the brain, leading to improved cognitive function and motor control. Additionally, this compound has been investigated for its potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro.
Mécanisme D'action
The exact mechanism of action of (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(1H-pyrazol-5-yl)methanone is not fully understood, but it is believed to act on various molecular targets in the brain and other tissues. Studies have shown that this compound can modulate the activity of certain neurotransmitters, including dopamine and acetylcholine, which are involved in motor control and cognitive function. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including its ability to modulate neurotransmitter activity, inhibit cancer cell growth, and improve cognitive function and motor control. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(1H-pyrazol-5-yl)methanone has several advantages for lab experiments, including its relatively simple synthesis method and its potential as a therapeutic agent for various diseases. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(1H-pyrazol-5-yl)methanone, including its potential as a therapeutic agent for various neurological disorders and cancer. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential for use in combination with other drugs or therapies. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound, which could facilitate its use in future research and clinical applications.
Méthodes De Synthèse
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(1H-pyrazol-5-yl)methanone can be synthesized through a multistep process that involves the condensation of 1H-pyrazole-5-carbaldehyde with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in the presence of a base. The resulting intermediate is then subjected to a series of reactions, including acylation, reduction, and deprotection, to yield the final product.
Propriétés
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(1H-pyrazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-13-7-10-4-6-18(9-11(10)8-14(13)21-2)15(19)12-3-5-16-17-12/h3,5,7-8H,4,6,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGGVVQCBCHEJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC=NN3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Methyl-1,2-oxazole-3-carbonyl)amino]butanoic acid](/img/structure/B6639194.png)
![3-[(2-Methylpyrimidine-4-carbonyl)amino]propanoic acid](/img/structure/B6639197.png)
![2-[Methyl-(2-methylpyrimidine-4-carbonyl)amino]propanoic acid](/img/structure/B6639199.png)

![(2S)-2-[[2-(trifluoromethyl)pyrimidine-5-carbonyl]amino]propanoic acid](/img/structure/B6639205.png)
![(2S)-3-methyl-2-[(4-methylpyridine-3-carbonyl)amino]butanoic acid](/img/structure/B6639211.png)
![(2R)-4-methyl-2-[(4-methylpyridine-3-carbonyl)amino]pentanoic acid](/img/structure/B6639216.png)
![2-[[2-(Oxan-4-yl)acetyl]amino]acetic acid](/img/structure/B6639225.png)





